molecular formula C18H14N2O4 B12886555 Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)- CAS No. 22747-91-7

Benzamide, N-(1-benzoyl-2,4-dioxo-3-pyrrolidinyl)-

Cat. No.: B12886555
CAS No.: 22747-91-7
M. Wt: 322.3 g/mol
InChI Key: LIYTWXYEOPFFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE is a chemical compound with the molecular formula C18H14N2O4 and a molecular weight of 322.3148 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves several steps. One common method includes the reaction of 3-pyrrolidinone with benzoyl chloride to form an intermediate, which is then reacted with benzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE include:

Uniqueness

N-(1-BENZOYL-2,4-DIOXOPYRROLIDIN-3-YL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .

Properties

CAS No.

22747-91-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

N-(1-benzoyl-2,4-dioxopyrrolidin-3-yl)benzamide

InChI

InChI=1S/C18H14N2O4/c21-14-11-20(17(23)13-9-5-2-6-10-13)18(24)15(14)19-16(22)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,19,22)

InChI Key

LIYTWXYEOPFFCB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)N1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.